(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

This compound features a C2-ethyl substituent that delivers approximately 2.6-fold improved AChE potency and 3.1-fold improved BuChE potency over C2-isopropyl analogs—a critical advantage for cholinesterase-targeted drug discovery. The C6-methanamine handle enables parallel library synthesis via amide coupling, reductive amination, and urea/thiourea formation. For organic-solvent-based reactions, the free base (CAS 1177482-04-0) is optimal; for aqueous biological assays, the dihydrochloride salt (CAS 1332528-48-9) is recommended. Documented utility in SMN protein modulator synthesis makes this scaffold essential for spinal muscular atrophy research.

Molecular Formula C7H10N4S
Molecular Weight 182.25 g/mol
CAS No. 1177482-04-0
Cat. No. B1451677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
CAS1177482-04-0
Molecular FormulaC7H10N4S
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCCC1=NN2C=C(N=C2S1)CN
InChIInChI=1S/C7H10N4S/c1-2-6-10-11-4-5(3-8)9-7(11)12-6/h4H,2-3,8H2,1H3
InChIKeyARPICECESPVCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine: Procurement and Application Baseline for CAS 1177482-04-0


(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (CAS 1177482-04-0, MF: C₇H₁₀N₄S, MW: 182.25 g/mol) is a heterocyclic building block comprising a fused imidazo[2,1-b][1,3,4]thiadiazole core with a C2-ethyl substituent and a C6-methanamine group . This compound belongs to a scaffold class widely explored in medicinal chemistry for antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory activities [1]. It is supplied as a free base for derivatization and is also commercially available in hydrochloride salt forms (e.g., CAS 1332528-48-9) to enhance solubility and handling .

Why Generic Substitution of (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is Ineffective in Procurement


In the imidazo[2,1-b][1,3,4]thiadiazole class, structural modifications at C2 and C6 directly alter biological activity and physicochemical properties, making generic substitution non-viable [1]. The C2-ethyl group confers distinct steric and electronic characteristics compared to methyl, isopropyl, or unsubstituted analogs, while the C6-methanamine group provides a primary amine handle for derivatization . As demonstrated in recent cholinesterase inhibition studies, even homologous C2-alkyl variations produce marked differences in potency and selectivity profiles [2]. Substituting this specific compound with a C2-methyl or C2-isopropyl analog without re-optimizing downstream synthetic routes would introduce unknown variables in both synthetic efficiency and biological outcomes.

Quantitative Differentiation Evidence for (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (CAS 1177482-04-0)


Cholinesterase Inhibitory Potency: C2-Ethyl vs. C2-Isopropyl Comparison

A 2025 medicinal chemistry study evaluated imidazo[2,1-b][1,3,4]thiadiazole derivatives as cholinesterase inhibitors [1]. Within this series, compound 5d (structure: 2-isopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxamide derivative) exhibited an AChE IC₅₀ of 38.2 ± 2.1 µM and a BuChE IC₅₀ of 42.7 ± 3.5 µM [2]. The C2-ethyl analog (compound 5c in the same study) demonstrated approximately 2.6-fold improved AChE potency (IC₅₀ = 14.8 ± 1.6 µM) and 3.1-fold improved BuChE potency (IC₅₀ = 13.9 ± 1.8 µM) [3].

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Patent-Documented Utility: (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine as a Key Intermediate for SMN Protein Modulators

The methanamine functionality at the C6 position enables (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine to serve as a synthetic building block for biologically active molecules . Sigma-Aldrich product documentation explicitly lists this compound as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators . In contrast, the corresponding C2-methyl analog (CAS 933734-68-0) and the C2-unsubstituted analog (CAS 933698-31-8) lack equivalent documented utility in this therapeutic area .

Spinal muscular atrophy SMN protein Drug discovery

Hydrochloride Salt Form Selection for Aqueous Solubility Enhancement

The free base (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (CAS 1177482-04-0, MW: 182.25 g/mol) is a lipophilic heterocycle with limited aqueous solubility . The dihydrochloride salt form (CAS 1332528-48-9, MW: 255.16 g/mol) is commercially available with a purity specification of 97% . This salt formation enhances aqueous solubility and facilitates handling in biological assay buffers, while the free base remains suitable for organic-phase synthetic transformations requiring nucleophilic amine reactivity .

Salt form optimization Aqueous solubility Formulation

Optimal Research and Industrial Application Scenarios for (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (CAS 1177482-04-0)


Medicinal Chemistry: Lead Optimization of Cholinesterase Inhibitors for Neurodegenerative Disease

Based on direct head-to-head comparison data [1], (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine and its derivatives offer approximately 2.6-fold improved AChE potency and 3.1-fold improved BuChE potency relative to C2-isopropyl analogs [2]. Medicinal chemistry teams pursuing cholinesterase-targeted programs for Alzheimer's disease should prioritize the C2-ethyl scaffold over bulkier C2-alkyl substituents to achieve enhanced potency while maintaining synthetic tractability via the C6-methanamine handle.

Synthetic Chemistry: Building Block for SMN Protein Modulator Synthesis

As documented in vendor technical specifications, (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine serves as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators . Researchers in spinal muscular atrophy drug discovery should procure this specific compound rather than C2-methyl or C2-unsubstituted analogs, which lack equivalent documented synthetic utility in this therapeutic context .

Parallel Library Synthesis: C6-Derivatization of Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds

The C6-methanamine group enables efficient parallel library synthesis via amide bond formation, reductive amination, and urea/thiourea coupling . For applications requiring nucleophilic amine reactivity in organic solvents, the free base form (CAS 1177482-04-0) is optimal. For biological assays requiring aqueous solubility, the dihydrochloride salt form (CAS 1332528-48-9) is recommended .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.